![molecular formula C10H13BrClN B1375493 (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 676133-24-7](/img/structure/B1375493.png)
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
“(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride” is a hydrochloride salt of an amine compound. Hydrochlorides are commonly used in medications to improve their water solubility . The compound likely contains a naphthalene structure, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Scientific Research Applications
Synthesis and Chemical Reactions
- In a study on dehydrohalogenation reactions, it was found that the dehydrohalogenation of a compound closely related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride yielded a mixture of products, implicating an intermediate that shares similarities with our compound of interest (Juneja & Dannenberg, 1975).
- A study focusing on the synthesis of 7‐3H‐Sertraline (a selective serotonin uptake inhibitor) described the preparation of a 7-bromo precursor, which is structurally related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (Welch & Trevelyan Williams, 1993).
Pharmacology and Biochemistry
- An in vitro study demonstrated the beta3-adrenoceptor-mediated modulation of human colonic motility using compounds structurally related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (Bardou et al., 1998).
Materials Science and Engineering
- Research on the application of a resolution method to chiral epoxides, arene oxides, and alcohols utilized derivatives of 1,2,3,4-tetrahydronaphthalene, demonstrating the compound's relevance in the field of materials science (Akhtar & Boyd, 1975).
Medical and Clinical Applications
- A study on new compounds with antituberculosis activity synthesized derivatives including bromoquinolin-3-yl compounds that share structural characteristics with (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, showing its potential in medical applications (Omel’kov, Fedorov, & Stepanov, 2019).
Chemistry and Synthesis Techniques
- In the synthesis and evaluation of compounds for anticancer activity, derivatives of tetrahydronaphthalene were prepared and evaluated, indicating the compound's relevance in synthetic chemistry and potential in cancer research (Gouhar & Raafat, 2015).
Environmental Science
- A study on the mechanisms of dioxin formation from high-temperature pyrolysis used brominated compounds, including bromonaphthalene, to understand the formation of hazardous combustion byproducts (Evans & Dellinger, 2003).
properties
IUPAC Name |
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDJFJHJKVZRC-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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